Product packaging for methyl 1-methyl-1H-pyrazole-4-carboxylate(Cat. No.:CAS No. 5952-93-2)

methyl 1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1311789
CAS No.: 5952-93-2
M. Wt: 140.14 g/mol
InChI Key: HGQQQXMARFJNCP-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-pyrazole-4-carboxylate (CAS 5952-93-2) is a high-purity chemical intermediate primarily valued in agricultural chemistry research for the development of novel succinate dehydrogenase inhibitor (SDHI) fungicides . Its core structure serves as a direct synthetic precursor to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , a pivotal scaffold in commercially successful fungicides such as fluxapyroxad, benzovindiflupyr, and bixafen . These fungicides are renowned for their broad-spectrum activity against major phytopathogenic fungi, including Alternaria species, Rhizoctonia solani , and Zymoseptoria tritici , by targeting the mitochondrial respiration chain . Researchers utilize this methyl ester in coupling reactions, where it can be hydrolyzed to the corresponding carboxylic acid and then converted to an acid chloride, facilitating its condensation with various aniline derivatives to form active carboxamide molecules . This allows for extensive structure-activity relationship (SAR) studies aimed at discovering new antifungal agents with improved efficacy and safety profiles . The compound is characterized by its molecular formula C 6 H 8 N 2 O 2 and a molecular weight of 140.14 g/mol . It is recommended to be stored sealed in a dry, cool environment at room temperature . Handling and Safety: This compound may cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn. Users should wash thoroughly after handling . Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B1311789 methyl 1-methyl-1H-pyrazole-4-carboxylate CAS No. 5952-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-4-5(3-7-8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQQQXMARFJNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435931
Record name methyl 1-methyl-1H-pyrazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5952-93-2
Record name methyl 1-methyl-1H-pyrazole-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20435931
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Record name methyl 1-methyl-1H-pyrazole-4-carboxylate
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Synthetic Methodologies for Methyl 1 Methyl 1h Pyrazole 4 Carboxylate and Its Derivatives

Established Synthetic Pathways

Traditional methods for pyrazole (B372694) synthesis have been refined over decades, offering reliable and versatile routes to the target molecule and its analogues. These pathways typically involve the construction of the heterocyclic ring from acyclic precursors.

Condensation Reactions

The most fundamental and widely used method for synthesizing the pyrazole ring is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comrsc.org This is often referred to as the Knorr pyrazole synthesis. For methyl 1-methyl-1H-pyrazole-4-carboxylate, the synthesis can be envisioned through the reaction of methylhydrazine with a methyl ester derivative of a 1,3-dicarbonyl compound.

A direct and efficient synthesis involves the N-alkylation of a pre-existing pyrazole ring. In this method, methyl pyrazole-4-carboxylate is treated with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. chemicalbook.com This reaction proceeds smoothly at room temperature to afford the desired product in high yield. chemicalbook.com

Table 1: Example of N-Alkylation Condensation

Starting Material Reagents Solvent Yield Reference

Cyclization Reactions

Cyclization reactions are intrinsic to pyrazole formation, often occurring as the final, ring-closing step in a condensation sequence. These reactions can also be designed as distinct transformations of specifically prepared acyclic precursors. One common strategy involves the formation of a hydrazone, which then undergoes an intramolecular cyclization to form the pyrazole ring. beilstein-journals.org

For instance, an α,β-alkynic hydrazone, formed from the reaction of an α,β-alkynic aldehyde or ketone with a hydrazine, can undergo electrophilic cyclization. mdpi.com This process, often mediated by reagents like molecular iodine or copper salts, leads to the regioselective formation of functionalized pyrazoles. nih.gov While this method is versatile for various substituted pyrazoles, its application to this compound would require a carefully selected alkynic precursor.

Ring-Opening Reactions

While less common for the synthesis of simple pyrazoles, ring-opening reactions of other heterocyclic systems can provide novel pathways to pyrazole derivatives. These methods often involve complex rearrangements. An example is the tandem [3 + 2] cycloaddition/ring-opening rearrangement reaction of benzofuran-derived azadienes with in situ generated nitrile imines, which yields highly functionalized pyrazoles. acs.org Another reported pathway involves the unexpected ring-opening of pyrazolines when reacted with activated alkynes, leading to the formation of 1H-pyrazole-4,5-dicarboxylates through the elimination of a side-chain. rsc.org These advanced methods highlight the creative strategies employed in modern organic synthesis but represent a less direct approach to the target compound compared to classical condensation methods.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single operation to form a product, have become a powerful tool in heterocyclic synthesis due to their efficiency and atom economy. beilstein-journals.org A variety of MCRs have been developed for the synthesis of pyrazole-4-carboxylates and related structures. nih.gov

A common four-component reaction involves the one-pot condensation of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine. nih.govmdpi.com By selecting methylhydrazine as the hydrazine component and an appropriate β-ketoester, this method can be adapted to produce derivatives of this compound. These reactions are often catalyzed and can proceed under mild conditions, offering a streamlined route to complex pyrazole structures. beilstein-journals.orgmdpi.com

Table 2: Examples of Multi-Component Reactions for Pyrano[2,3-c]pyrazole Derivatives

Reactants Catalyst/Conditions Product Type Yield Reference
Aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate (B1144303) Taurine, Water, 80 °C 1,4-dihydropyrano[2,3-c]pyrazoles 85–92% mdpi.com
Aldehyde, malononitrile, 3-methyl-1H-pyrazol-5(4H)-one Piperidine (B6355638), Ethanol (B145695), Reflux Indol-3-yl substituted pyrano[2,3-c]pyrazoles - nih.gov

Advanced and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemical manufacturing, significant research has focused on developing environmentally benign methods for pyrazole synthesis. researchgate.netbenthamdirect.com These approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption. tandfonline.comresearchgate.net

Atom-Efficient Routes and Green Metrics Analysis

The development of atom-efficient routes is a primary goal of green chemistry. This involves designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. For industrial-scale synthesis of pyrazole-4-carboxylate derivatives, such as the fungicide building block ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, optimizing for atom economy and minimizing the environmental footprint is critical. acs.org

The "greenness" of a synthetic route can be quantified using various metrics:

Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants.

Reaction Mass Efficiency (RME): An experimental metric that gives the percentage of the mass of the reactants that is converted to the desired product (RME = Mass of product / Total mass of reactants × 100%). nih.gov

E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product (E-Factor = Total waste (kg) / Product (kg)). researchgate.net A lower E-factor indicates a greener process.

Green synthetic strategies for pyrazoles often employ techniques such as:

Microwave and Ultrasonic Irradiation: These energy sources can significantly accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. nih.govresearchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free or "grinding" conditions minimizes the use of volatile organic compounds, reducing both environmental impact and cost. tandfonline.com

Use of Green Solvents: When a solvent is necessary, the use of environmentally benign options like water or ethanol is preferred. rsc.org

Table 3: Green Chemistry Approaches in Pyrazole Synthesis

Technique Catalyst/Medium Advantages Reference
Microwave Irradiation NaOH / Ethanol Rapid reaction times (5-6 min), increased efficiency nih.govrsc.org
Ultrasonic Irradiation Catalyst-free / Water Excellent yields, mild conditions, eco-friendly nih.govrsc.org
Solvent-Free Tetrabutylammonium bromide Environmentally friendly, good yields, recyclable catalyst tandfonline.com

By integrating these advanced methods and rigorously analyzing them with green metrics, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally sustainable.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the synthesis of pyrazole derivatives, microwave irradiation has been effectively employed to promote cyclocondensation reactions. For instance, the reaction of substituted hydrazines with β-ketoesters can be significantly expedited under microwave conditions to produce 5-aminopyrazoles, which are versatile intermediates.

One notable application involves a one-pot, three-component reaction for the synthesis of pyrazolo[3,4-b]quinoline derivatives. This method utilizes aryl aldehydes, dimedone, and 5-amino-3-methyl-1-phenylpyrazole under solvent-free microwave irradiation with YbCl₃ as a catalyst. This approach has demonstrated excellent yields, ranging from 91% to 98%, with reaction times as short as four minutes at 100°C. A significant advantage of this microwave-assisted protocol is the substantial rate enhancement and improved efficiency over classical heating methods, which typically require much longer reaction times and often result in lower yields.

Furthermore, microwave activation has been successfully applied in C-N Ullmann-type cross-coupling reactions for the synthesis of fused pyrazole systems, such as pyrazolo[3,4-c]pyrazoles, starting from halogenated pyrazole-4-carbaldehydes. rsc.org

Catalytic Approaches (e.g., Palladium-Catalyzed Reactions)

Catalytic methods, particularly those employing palladium catalysts, have been instrumental in the synthesis of functionalized pyrazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been utilized for the functionalization of pre-formed pyrazole rings. For example, chemoselective bromination of pyrazolo[3,4-c]pyrazoles followed by a Suzuki-Miyaura cross-coupling reaction allows for the introduction of various aryl and heteroaryl substituents. rsc.org

The versatility of pyrazole and its derivatives as ligands has also led to the synthesis of novel palladium(II) and palladium(III) compounds. researchgate.net These organometallic complexes can serve as catalysts in various organic transformations. The pyrazole moiety can act as a directing group in C-H activation reactions, enabling the regioselective functionalization of the pyrazole core.

While direct palladium-catalyzed synthesis of the pyrazole ring of this compound is less common, catalytic principles are heavily involved in the synthesis of its precursors and in its subsequent derivatization.

Stereoselective Synthesis and Chiral Building Blocks

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective synthetic methods for heterocyclic compounds, including pyrazoles. nih.govenamine.net The introduction of chirality into pyrazole-containing molecules can be achieved through several strategies. One approach involves the use of chiral building blocks derived from natural sources or asymmetric synthesis. nih.gov For example, chiral piperidine-3-carboxylic acids have been used as starting materials to synthesize chiral (N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ktu.edu

In these syntheses, the chiral center from the starting material is incorporated into the final pyrazole derivative. The reaction of β-enamine diketones, derived from these chiral piperidine carboxylic acids, with various hydrazines can afford the target pyrazole-4-carboxylates. ktu.edu The regioselectivity of such reactions can be influenced by the reaction conditions and the nature of the substituents on the hydrazine.

While direct asymmetric catalysis for the construction of the pyrazole ring of this compound is not widely reported, the use of chiral auxiliaries and chiral catalysts in the functionalization of the pyrazole ring represents a viable strategy for accessing enantiomerically enriched derivatives.

Functionalization and Derivatization Strategies

Esterification Reactions

The synthesis of this compound from its corresponding carboxylic acid, 1-methyl-1H-pyrazole-4-carboxylic acid, is a straightforward esterification reaction. Several methods can be employed for this transformation.

One common method involves the use of trimethylsilyldiazomethane (B103560) in methanol (B129727) at low temperatures. chemicalbook.com This reagent efficiently converts the carboxylic acid to its methyl ester. Another approach is the reaction of the carboxylic acid with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com

A classical Fischer esterification, using methanol in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄), can also be utilized for the synthesis of the methyl ester from the corresponding carboxylic acid. chemicalbook.com The choice of esterification method often depends on the scale of the reaction and the compatibility of other functional groups present in the molecule.

Esterification MethodReagentsTypical ConditionsYieldReference
Trimethylsilyldiazomethane(CH₃)₃SiCHN₂, Methanol0°C, 20 min76% chemicalbook.com
Methyl IodideCH₃I, K₂CO₃, DMFRoom Temperature, 1 h90% chemicalbook.com
Acid CatalyzedMethanol, 4M HClRoom Temperature, overnightQuantitative chemicalbook.com

Halogenation and Fluorination (e.g., introduction of difluoromethyl groups)

Halogenation of the pyrazole ring is a key functionalization strategy. The 4-position of the pyrazole ring is generally susceptible to electrophilic halogenation. researchgate.net Reagents such as N-halosuccinimides (NCS, NBS, NIS) can be used to introduce chlorine, bromine, or iodine at this position under mild conditions. researchgate.net

The introduction of fluorine and fluorinated groups, such as the difluoromethyl group, is of particular interest in medicinal and agrochemical chemistry. olemiss.edu The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for several fungicides, has been extensively studied. wikipedia.orgnih.govgoogle.com A common synthetic route involves the reaction of an ethyl ester of difluoroacetoacetic acid with triethyl orthoformate, followed by cyclization with methyl hydrazine. wikipedia.org The resulting ester is then hydrolyzed to the carboxylic acid. wikipedia.org

Alternative methods for introducing difluoromethyl groups include the use of difluoroacetyl fluoride (B91410) in a multi-step synthesis starting from acetone (B3395972) and dimethylamine. thieme.de The use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in the synthesis of fluorinated pyrazoles.

Halogenation/Fluorination ReactionReagents and ConditionsProductReference
ChlorinationN-Chlorosuccinimide (NCS) in acetonitrile4-Chloro-pyrazole derivative researchgate.net
BrominationN-Bromosuccinimide (NBS) in CCl₄ or water4-Bromo-pyrazole derivative researchgate.net
Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidEthyl difluoroacetoacetate, triethyl orthoformate, methyl hydrazine, followed by hydrolysis3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid wikipedia.org

Substitution Reactions (e.g., nucleophilic and electrophilic)

The pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the substituents already present on the ring.

Electrophilic Substitution: The pyrazole ring is considered an electron-rich aromatic system and readily undergoes electrophilic substitution, typically at the 4-position if it is unsubstituted. researchgate.net A classic example is nitration, where treatment with a mixture of nitric and sulfuric acid introduces a nitro group at the 4-position. researchgate.net

Nucleophilic Substitution: While less common for the unsubstituted pyrazole ring, nucleophilic aromatic substitution can occur on pyrazole rings that are substituted with strong electron-withdrawing groups and a good leaving group. For instance, in 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid, the bromine atom at the 4-position can be displaced by arylamines in the presence of a copper(I) catalyst. osti.gov This reaction leads to the formation of 4-arylamino-substituted pyrazole derivatives. osti.gov

The reactivity of the pyrazole ring towards substitution reactions allows for a wide range of derivatizations, making it a versatile scaffold in the design of new molecules with desired properties.

Modification of Carboxylic Acid Group (e.g., Hydrazide Formation, Amide Formation)

The carboxylate group at the C4-position of the pyrazole ring is a versatile functional handle that allows for the synthesis of various derivatives, primarily through the formation of hydrazides and amides. These modifications are crucial for developing compounds with potential pharmaceutical applications. umich.eduresearchgate.net

Hydrazide Formation:

The conversion of pyrazole-4-carboxylic acid esters to their corresponding hydrazides is a key synthetic step. A common method involves the reaction of the pyrazole ester with hydrazine hydrate. umich.eduresearchgate.net However, direct conversion of 5-benzamidopyrazole-4-carboxylic acid ethyl esters with hydrazine hydrate has been reported as unsuccessful under certain conditions. umich.eduresearchgate.net

An alternative and more effective route involves using pyrazolo[3,4-d] semanticscholar.orgresearchgate.netoxazin-4(1H)-one derivatives as starting materials. Reacting these oxazinones with hydrazine hydrate yields the desired pyrazole-4-carbohydrazide derivatives in high yields, typically ranging from 70–90%. umich.eduresearchgate.net During this reaction, small quantities of isomeric 5-aminopyrazole-4-(N-benzoyl) hydrazides can sometimes be detected, suggesting the possibility of intramolecular benzoyl migration. umich.eduresearchgate.net

Table 1: Synthesis of Pyrazole-4-carbohydrazide Derivatives

Starting Material Reagent Product Yield Reference
1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one Hydrazine hydrate 1-methyl- or 1-phenyl-5-benzamidopyrazole-4-carbohydrazide 70-90% umich.eduresearchgate.net

Amide Formation:

Amide derivatives of pyrazole carboxylic acids are of significant interest, particularly in the development of fungicides and other bioactive molecules. mdpi.comresearchgate.net The synthesis of these amides typically involves the coupling of a pyrazole carboxylic acid or its activated form (like an acid chloride) with a suitable amine. nih.govgoogle.com

For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activity. mdpi.comresearchgate.net The general synthetic route involves activating the carboxylic acid, for example, by converting it to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, and then reacting it with a substituted aniline (B41778) or another amine. nih.gov Various coupling agents and methods can be employed to facilitate this amide bond formation, including the use of methanesulfonyl chloride and N-methylimidazole for coupling with electron-deficient amines. researchgate.net

Table 2: Examples of Pyrazole Amide Synthesis

Pyrazole Precursor Amine Component Coupling Method/Reagents Product Class Reference
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Substituted anilines Acyl chloride formation, then acylation N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides mdpi.comresearchgate.net
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride 5-amino-1,3,4-thiadiazole-2-sulfonamide Acyl chloride reaction Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide nih.gov

Introduction of Diverse Substituents (e.g., aminopyrazoles)

The introduction of various substituents onto the pyrazole core is essential for modulating the chemical and biological properties of the resulting compounds. Aminopyrazoles, in particular, are valuable intermediates for the synthesis of fused heterocyclic systems and other complex molecules. nih.govchim.it

One of the most common methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile, such as a β-ketonitrile. chim.it The reaction between β-ketonitriles and hydrazine derivatives is a foundational method for accessing the 5-aminopyrazole scaffold. nih.gov

Alternative strategies include the ring-opening of isoxazoles with hydrazine. chim.itorganic-chemistry.org In this process, hydrazine attacks the isoxazole (B147169) ring, leading to an intermediate ketonitrile which then cyclizes to form the aminopyrazole. organic-chemistry.org This can be performed as a one-step or a two-step procedure. chim.it Furthermore, multicomponent reactions have been developed for the free-metal and solvent-free synthesis of aminopyrazole derivatives, for instance, by reacting substituted hydrazines, nitriles, and benzenethiols in the presence of iodine. encyclopedia.pub

While many syntheses build the substituted pyrazole ring from acyclic precursors, post-functionalization of a pre-formed pyrazole ring is also a viable strategy, although less commonly discussed for the direct introduction of an amino group onto an unsubstituted carbon of the ring.

Synthesis of Fused Heterocyclic Systems utilizing Pyrazole-4-Carbaldehydes

Pyrazole-4-carbaldehydes are highly versatile precursors for the construction of a wide array of pyrazole-fused heterocyclic systems. semanticscholar.orgresearchgate.netresearchgate.net These aldehydes, which can be derived from the corresponding carboxylic esters via reduction, serve as key building blocks in various cyclization and cyclocondensation reactions. umich.edu

The aldehyde functional group can react with a variety of reagents containing active methylene (B1212753) groups or other nucleophiles to construct new rings fused to the pyrazole core. This strategy has been successfully employed to synthesize numerous bicyclic and tricyclic systems. semanticscholar.org

Examples of fused systems synthesized from pyrazole-4-carbaldehydes include:

Pyrazolo[3,4-b]pyridines: These can be formed by the condensation of 5-amino-1H-pyrazole-4-carbaldehyde with compounds like diethyl malonate or β-ketoesters. semanticscholar.org

Pyrazolo[3,4-d]pyrimidines: These systems are accessible through reactions involving Vilsmeier amidination and subsequent intermolecular heterocyclization. researchgate.net

Pyrazolo[3,4-d]pyridazines: Synthesized via the reaction of pyrazole-4-carbaldehydes with hydrazine, leading to fused pyridazinone rings. semanticscholar.org

Pyrazolo[4,3-c]quinolines: Formed through multi-step sequences often initiated by a condensation reaction at the aldehyde group. semanticscholar.org

Pyrrolo[2,3-c]pyrazoles: Can be prepared by reacting 3-aryl-1-phenyl-1H-pyrazol-4-carbaldehydes with ethyl azidoacetate. researchgate.net

These reactions highlight the utility of pyrazole-4-carbaldehydes as pivotal intermediates in heterocyclic chemistry, enabling the creation of complex molecular architectures from a relatively simple starting material. semanticscholar.orgresearchgate.net

Table 3: Fused Heterocyclic Systems from Pyrazole-4-Carbaldehydes

Pyrazole-4-Carbaldehyde Derivative Reagent(s) Fused System Reference
5-Amino-1H-pyrazole-4-carbaldehyde Diethyl malonate, β-ketoesters Pyrazolo[3,4-b]pyridine semanticscholar.org
5-Amino-1H-pyrazole-4-carbaldehyde N-benzyl-4-piperidone Pyrazolo[3,4-b] semanticscholar.orgnih.govnaphthyridine semanticscholar.org
3-Aryl-1-phenyl-1H-pyrazol-4-carbaldehydes Ethyl azidoacetate Pyrrolo[2,3-c]pyrazole researchgate.net
5-(Pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde Methylene active nitriles, ZnCl₂ Pyrazolo[3,4-e]indolizine semanticscholar.org

Spectroscopic and Crystallographic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity and spatial relationships of atoms.

¹H NMR Spectral Analysis (e.g., chemical shifts, coupling constants)

The proton NMR (¹H NMR) spectrum of methyl 1-methyl-1H-pyrazole-4-carboxylate provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by two singlets for the pyrazole (B372694) ring protons and two singlets for the methyl group protons.

The protons on the pyrazole ring, H-3 and H-5, are deshielded due to the aromatic nature of the heterocycle and typically appear as sharp singlets in the downfield region. The H-5 proton is generally found further downfield than the H-3 proton. The two methyl groups, one attached to the pyrazole nitrogen (N-CH₃) and the other belonging to the ester functional group (O-CH₃), also present as sharp singlets. The N-methyl protons are typically observed at a chemical shift value around 3.8-3.9 ppm, while the ester methyl protons are found slightly upfield, around 3.7-3.8 ppm. The absence of adjacent protons for each of these groups results in singlet multiplicities with no observable coupling constants.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5 (pyrazole ring)~7.8SingletN/A
H-3 (pyrazole ring)~7.6SingletN/A
N-CH₃ (N-methyl)~3.9SingletN/A
O-CH₃ (ester methyl)~3.8SingletN/A

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for the carbonyl carbon, the three pyrazole ring carbons, and the two methyl carbons. The ester carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically above 160 ppm.

The carbons of the pyrazole ring (C-3, C-4, and C-5) resonate in the aromatic region. The C-5 carbon, being adjacent to the N-methyl group, and the C-3 carbon show distinct chemical shifts, while the C-4 carbon, substituted with the carboxylate group, appears at a different position, generally more upfield than C-3 and C-5. The N-methyl (N-CH₃) carbon signal is typically found in the 35-40 ppm range, whereas the ester methyl (O-CH₃) carbon resonates further downfield, usually above 50 ppm.

Carbon AssignmentChemical Shift (δ, ppm)
C=O (ester carbonyl)~163
C-5 (pyrazole ring)~139
C-3 (pyrazole ring)~130
C-4 (pyrazole ring)~115
O-CH₃ (ester methyl)~51
N-CH₃ (N-methyl)~39

¹⁵N NMR Spectroscopy

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. In pyrazole derivatives, the two nitrogen atoms, N-1 and N-2, exhibit distinct chemical shifts. N-1 is often referred to as a "pyrrole-like" nitrogen, while N-2 is termed "pyridine-like." The specific chemical shifts are sensitive to substituents on the ring. For N-methylated pyrazoles, the N-1 signal is typically found in the range of -160 to -180 ppm, while the N-2 signal appears further upfield, in the range of -75 to -85 ppm, when referenced against nitromethane. ktu.edu

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of ¹H and ¹³C NMR signals and for elucidating the connectivity of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

A correlation between the N-methyl protons (~3.9 ppm) and the pyrazole ring carbons C-3 and C-5.

Correlations from the ester methyl protons (~3.8 ppm) to the ester carbonyl carbon (~163 ppm).

Correlations from the pyrazole ring protons (H-3 and H-5) to the various ring carbons, confirming their assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing through-space correlations. A critical NOESY correlation for confirming the regiochemistry of this isomer would be observed between the N-methyl protons and the H-5 proton of the pyrazole ring, indicating their spatial proximity. ktu.edu

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Infrared (IR) Spectroscopy (e.g., characteristic stretches for C=O, C-H)

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1700-1730 cm⁻¹.

Other significant absorptions include C-H stretching vibrations from the methyl groups and the pyrazole ring, which are observed just below and above 3000 cm⁻¹, respectively. Vibrations corresponding to the C=C and C=N bonds of the aromatic pyrazole ring are expected in the 1400-1600 cm⁻¹ region. C-O stretching from the ester group would also be present, typically in the 1200-1300 cm⁻¹ range.

Vibrational ModeCharacteristic Absorption (cm⁻¹)Intensity
C-H stretch (aromatic)~3100-3150Medium
C-H stretch (aliphatic)~2950-3000Medium
C=O stretch (ester)~1710-1725Strong
C=C / C=N stretch (ring)~1400-1550Medium-Strong
C-O stretch (ester)~1250-1300Strong

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structural framework. This method is particularly sensitive to the vibrations of non-polar bonds and symmetric functional groups, making it complementary to infrared (IR) spectroscopy.

For this compound, a Raman spectrum would be expected to reveal characteristic peaks corresponding to the pyrazole ring and its substituents. Key vibrational modes would include:

Pyrazole Ring Vibrations: Stretching and bending modes of the C-C, C-N, and N-N bonds within the heterocyclic ring.

Carbonyl Group Vibration: A distinct peak for the C=O stretching of the ester functional group.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the C-H bonds in the two methyl groups (one on the ring nitrogen and one in the ester moiety).

While specific experimental Raman data for this compound is not extensively detailed in the reviewed literature, analysis of structurally similar pyrazole and pyrrole (B145914) carboxylates confirms the utility of this technique. By comparing experimental spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), a precise assignment of vibrational frequencies can be achieved, confirming the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

For this compound, mass spectrometry confirms its molecular formula, C₆H₈N₂O₂. The compound has a calculated molecular weight of approximately 140.14 g/mol and a monoisotopic mass of 140.058577502 Da. nih.gov In experimental analysis using Atmospheric Pressure Chemical Ionization (APCI) in positive-ion mode, the compound is detected as its protonated molecular ion [M+H]⁺. This results in a prominent peak at an m/z of 141.1, which corresponds to the addition of a proton (H⁺) to the intact molecule. chemicalbook.com This finding is a direct confirmation of the compound's molecular mass.

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂ nih.gov
Molecular Weight140.14 g/mol nih.gov
Monoisotopic Mass140.058577502 Da nih.gov
Observed Ion (APCI+)[M+H]⁺ chemicalbook.com
Observed m/z141.1 chemicalbook.com

Single-Crystal X-ray Diffraction (XRD) Analysis

Based on analyses of analogous compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, it is highly probable that this compound crystallizes in a monoclinic system, with the P2₁/c space group being a common arrangement for such derivatives. tandfonline.comtandfonline.com

The molecular conformation would be characterized by several key features:

Pyrazole Ring: The five-membered pyrazole ring is expected to be essentially planar, a characteristic of aromatic heterocyclic systems.

Carboxylate Group: The methyl carboxylate substituent (-COOCH₃) is likely to be nearly coplanar with the pyrazole ring. This planarity maximizes π-orbital overlap, leading to electronic conjugation between the ester group and the aromatic ring. Torsion angles in similar structures, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, confirm this tendency for coplanarity. mdpi.com

The precise bond lengths and angles would reflect the hybridizations of the constituent atoms (sp² for ring carbons and nitrogens, sp³ for methyl carbons) and the effects of electronic delocalization within the pyrazole-carboxylate system.

Predicted Crystallographic ParameterExpected Value/SystemBasis (from Analogous Compounds)
Crystal SystemMonoclinic tandfonline.comtandfonline.commdpi.com
Space GroupP2₁/c tandfonline.comtandfonline.commdpi.com
Molecular ConformationLargely planar core structure mdpi.com

The way molecules arrange themselves in a crystal, known as solid-state packing, is governed by a network of non-covalent intermolecular interactions. For this compound, the packing would be stabilized by a combination of weak hydrogen bonds and other van der Waals forces.

Drawing from studies on related pyrazole esters, the following interactions are anticipated to be significant: tandfonline.comtandfonline.commdpi.com

C-H···O Interactions: Weak hydrogen bonds are expected to form between the hydrogen atoms of the methyl groups or the pyrazole ring and the oxygen atoms of the carboxylate group on neighboring molecules. These interactions play a crucial role in linking molecules into larger supramolecular assemblies. tandfonline.comtandfonline.com

C-H···π Interactions: The electron-rich pyrazole ring can act as a π-system acceptor for hydrogen atoms from adjacent molecules, further stabilizing the crystal lattice. tandfonline.comtandfonline.com

π-π Stacking: The planar pyrazole rings of adjacent molecules may engage in face-to-face π-π stacking interactions. These interactions are effective in creating a stable, layered supramolecular architecture. researchgate.net

Together, these forces dictate the formation of a well-ordered, three-dimensional crystal structure, influencing the compound's physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are frequently used to predict a wide range of molecular properties.

Geometric Optimization and Vibrational Frequencies

Geometric optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Following optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to validate the calculated structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. MEP maps are invaluable for predicting intermolecular interactions, including hydrogen bonding and sites of chemical reactivity.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by second-order perturbation theory, offering deep insights into the stability derived from intramolecular charge transfer events and the nature of chemical bonds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes, dynamics, and thermodynamic properties of a molecule in various environments, such as in solution. These simulations are particularly useful for understanding how a molecule behaves in a realistic biological or chemical system.

Quantum Chemical Calculations (e.g., B3LYP/6-311++G(d,p))

Quantum chemical calculations employ various levels of theory and basis sets to solve the Schrödinger equation for a molecule. The B3LYP/6-311++G(d,p) level of theory is a widely used combination in DFT studies. B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a hybrid functional that mixes exact Hartree-Fock exchange with DFT exchange-correlation. The 6-311++G(d,p) basis set is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) for describing lone pairs and anions, as well as polarization functions (d,p) to accurately model bond angles and non-spherical electron distributions. This level of theory is well-suited for obtaining reliable geometries, energies, and other electronic properties for a broad range of organic molecules.

Structure-Activity Relationship (SAR) Modeling (e.g., Topomer CoMFA)

Structure-activity relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. One such method, Topomer Comparative Molecular Field Analysis (Topomer CoMFA), has been employed to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models for derivatives of methyl 1-methyl-1H-pyrazole-4-carboxylate.

In a study focused on a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are close analogs, Topomer CoMFA was used to understand their antifungal activity against various phytopathogenic fungi. mdpi.comresearchgate.net This approach helps to identify the key structural features that influence the biological activity of the compounds. The resulting models, often visualized with contour maps, indicate regions where steric bulk, electrostatic charge, or other properties may be modified to enhance activity.

For instance, the Topomer CoMFA model for these pyrazole (B372694) derivatives might reveal that bulky substituents are favored in certain positions of the molecule, while electron-withdrawing groups are preferred in others to maximize the desired biological effect. Such models are crucial for the rational design of new, more effective compounds.

Molecular Docking Studies (e.g., enzyme inhibition, protein-ligand interactions)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site. For derivatives of this compound, molecular docking has been pivotal in elucidating their potential as enzyme inhibitors.

In the same study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, molecular docking was performed to investigate their interaction with the enzyme succinate (B1194679) dehydrogenase (SDH). mdpi.comresearchgate.net The findings from these docking studies provide a molecular basis for the observed inhibitory activity. For example, it was found that the carbonyl oxygen atom of one of the more active compounds, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, could form hydrogen bonds with the hydroxyl groups of amino acid residues TYR58 and TRP173 within the active site of SDH. mdpi.com

These specific interactions are critical for the stable binding of the inhibitor to the enzyme, thereby blocking its normal function. The insights gained from such docking studies are essential for optimizing the lead compounds to achieve higher potency and selectivity.

Table 1: Key Molecular Interactions of a Pyrazole Derivative from Docking Studies

Compound Target Enzyme Interacting Residues Type of Interaction Reference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide Succinate Dehydrogenase (SDH) TYR58, TRP173 Hydrogen Bonding mdpi.com

Furthermore, other studies on different pyrazole carboxamide derivatives have explored their potential as inhibitors of other enzymes, such as carbonic anhydrase. nih.gov These studies also utilize molecular docking to understand the binding mechanisms and guide the design of new inhibitors. nih.gov While not directly focused on this compound itself, these findings on related structures underscore the therapeutic potential of the pyrazole scaffold and the power of computational methods in drug discovery.

Applications in Medicinal Chemistry and Pharmaceutical Development

Anti-inflammatory Agents (e.g., COX enzyme inhibition)

The pyrazole (B372694) scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs, most notably in selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib. tandfonline.com Research has extended to various pyrazole carboxylate derivatives, exploring their potential as non-acidic anti-inflammatory agents. researchgate.net Studies on hybrid pyrazole analogues have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models. nih.gov For instance, certain polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles have exhibited remarkable anti-inflammatory profiles with COX-2 selectivity indices close to that of Celecoxib. nih.gov While direct studies on methyl 1-methyl-1H-pyrazole-4-carboxylate are limited, the broader class of pyrazole carboxylate derivatives has been identified as a promising template for developing new anti-inflammatory therapies with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comtandfonline.com

Antimicrobial Agents (e.g., antibacterial, antifungal, antiviral)

Derivatives of the 1-methyl-1H-pyrazole-4-carboxylate core have shown significant promise as antimicrobial agents. The conversion of the carboxylate to various carboxamides is a common strategy to enhance this activity.

Antibacterial Activity: Novel pyrazole-4-carboxamide derivatives have demonstrated good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. japsonline.com In one study, N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were found to inhibit the production of caseinase in E. coli, indicating a specific mechanism of action. meddocsonline.org

Antifungal Activity: The antifungal potential of this chemical class is particularly noteworthy. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives were synthesized and screened for activity against various fungal strains, with some compounds showing significant efficacy. cbijournal.com The natural pyrazole C-glycoside, pyrazofurin (B1679906) (4-hydroxy-3-β-d-ribofuranosyl-1H-pyrazole-5-carboxamide), is known to have a broad spectrum of antimicrobial and antiviral activities, underscoring the therapeutic potential of the pyrazole carboxamide structure. nih.gov

The table below summarizes the antimicrobial activity of selected pyrazole carboxamide derivatives.

Compound ClassTarget Organism(s)Activity/Finding
Pyrazole-4-carboxamide derivativesS. aureus, B. subtilis (Gram-positive)Good antibacterial activity observed. japsonline.com
Pyrazole-4-carboxamide derivativesP. aeruginosa, E. coli (Gram-negative)Good antibacterial activity observed. japsonline.com
N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivativesE. coliInhibited the production of bacterial soluble enzymatic factors (caseinase). meddocsonline.org
3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivativesVarious fungal strainsDemonstrated significant antifungal activity. cbijournal.com

Anticancer and Antitumor Research

The pyrazole scaffold is integral to many compounds investigated for cancer therapy. nih.gov Derivatives stemming from the 1-methyl-pyrazole-4-carboxylic acid core have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Research into 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives revealed notable in vitro anticancer activity against the MCF-7 breast cancer cell line. cbijournal.com The ester and amide derivatives of the related 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have also exhibited anticancer activities. ijpsjournal.com Broader studies on pyrazole-5-carboxamide derivatives have shown promising cytotoxicity profiles when tested against multiple cancer cell lines. bohrium.com These findings suggest that the pyrazole-4-carboxamide framework is a valuable template for designing novel anticancer agents, potentially acting through mechanisms like kinase inhibition or DNA binding interactions. nih.govnih.gov

The table below presents findings from anticancer screenings of relevant pyrazole carboxamide derivatives.

Compound ClassCell LineActivity/Finding
3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivativesMCF-7 (Breast Cancer)Showed significant in vitro anticancer activity. cbijournal.com
1,3,4-trisubstituted pyrazole derivativesHCT116, UO31, HepG2Exhibited potent cytotoxic activity, with one compound showing IC50 values of 0.035 µM (HCT116) and 0.028 µM (HepG2). nih.gov
Indole-linked pyrazole derivativesHCT116, MCF7, HepG2, A549Displayed potent cancer inhibition with IC50 values < 23.7 µM. nih.gov
Pyrazole carbaldehyde derivativesMCF7 (Breast Cancer)A potent derivative showed excellent cytotoxicity with an IC50 of 0.25 µM. nih.gov

Enzyme Inhibitors (e.g., SDHI fungicides, α-glucosidase, α-amylase, ACE inhibitors)

One of the most significant applications of 1-methyl-1H-pyrazole-4-carboxylate derivatives is in the development of potent enzyme inhibitors, particularly in the agrochemical field.

Succinate (B1194679) Dehydrogenase Inhibitors (SDHI): The 1-methyl-pyrazole-4-carboxamide scaffold is a cornerstone of many modern fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. acs.org Numerous novel pyrazole-4-carboxamides have been designed based on this core structure. researchgate.net For example, a series of derivatives containing an oxime ether group showed outstanding activity against the plant pathogen Rhizoctonia solani. nih.gov One compound in this series, 5e , exhibited an EC50 value of 0.039 µg/mL against R. solani, which was significantly more potent than the commercial fungicides boscalid (B143098) (EC50 = 0.799 µg/mL) and fluxapyroxad (B1673505) (EC50 = 0.131 µg/mL). nih.gov This compound also demonstrated remarkable inhibition of the SDH enzyme with an IC50 value of 2.04 µM. nih.gov

Other Enzyme Inhibitors: The pyrazole-4-carboxylate framework has been explored for inhibiting other enzymes as well. A library of 1-phenyl-pyrazole-4-carboxylic acid derivatives yielded potent inhibitors of xanthine (B1682287) oxidoreductase, an enzyme implicated in gout, with some compounds showing IC50 values in the low nanomolar range, comparable to the drug febuxostat. nih.gov Additionally, derivatives have been investigated as inhibitors of carbonic anhydrase, a target for diuretics and antiglaucoma drugs. researchgate.netmdpi.comnih.gov

The table below highlights the enzyme inhibitory activity of selected pyrazole-4-carboxamide derivatives.

Compound ClassTarget EnzymePotency (IC50/EC50)
Pyrazole-4-carboxamide with oxime ether (Compound 5e)Succinate Dehydrogenase (SDH)IC50 = 2.04 µM nih.gov
Pyrazole-4-carboxamide with oxime ether (Compound 5e)Rhizoctonia solani (fungus)EC50 = 0.039 µg/mL nih.gov
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (Compound 7s)Porcine SDHIC50 = 0.014 µM nih.gov
N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamide (Compound 12)Rhizoctonia solani (fungus)EC50 = 0.021 mg/L researchgate.net
1-phenyl-pyrazole-4-carboxylic acid derivative (Compound 16f)Xanthine Oxidoreductase (XOR)IC50 = 4.2 nM nih.gov

Antidiabetic and Antidyslipidemic Potential

The pyrazole scaffold has been investigated for its potential in managing diabetes. researchgate.netresearchgate.net The mechanism of action often involves the inhibition of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. nih.gov While specific studies on 1-methyl-1H-pyrazole-4-carboxylate derivatives are not widely reported, related pyrazole structures have shown potent inhibition of these enzymes. For example, derivatives of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide displayed significant α-glucosidase and α-amylase inhibition with IC50 values of 75.62 µM and 119.3 µM, respectively. nih.gov This suggests that the broader pyrazole class is a viable starting point for the discovery of new antidiabetic agents. researchgate.net

Antiparkinsonian and Neuroprotective Properties

The development of agents to treat neurodegenerative disorders like Parkinson's and Alzheimer's disease is a critical area of research. The pyrazole scaffold has been explored for its neuroprotective potential. nih.govresearchgate.net Studies have shown that some pyrazole derivatives can shield neurons from toxicity in in vitro assays. nih.gov For example, certain 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues have been evaluated in neuroprotection assays, showing an ability to reduce propidium (B1200493) iodide uptake in neuronal cells, which indicates a protective effect. researchgate.net While direct evidence linking this compound to antiparkinsonian activity is lacking, the neuroprotective properties exhibited by the wider pyrazole carboxamide family suggest a potential avenue for future research. researchgate.netresearchgate.net

Ligand Development for Biological Targets (e.g., P2Y14R antagonists, estrogen receptor ligands)

The pyrazole nucleus, a core component of this compound, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. researchgate.net This has led to its exploration in the development of ligands for a range of biological targets.

Estrogen Receptor Ligands:

Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER). nih.govillinois.edu Research into the structure-activity relationships (SAR) of these pyrazole-based ligands has revealed key structural features that govern their binding affinity and selectivity for ER subtypes, such as ERα. nih.gov

One study highlighted the importance of the substituent pattern on the pyrazole ring for optimal ER binding. nih.gov It was found that a C(4)-propyl substituent and a p-hydroxyl group on the N(1)-phenyl group enhance both binding affinity and selectivity for ERα. nih.gov Molecular modeling studies suggest that these pyrazole-based ligands, such as propylpyrazole triol (PPT), likely bind to ERα with their C(3)-phenol group occupying the same binding pocket as the A-ring of estradiol. nih.gov The selectivity for ERα over ERβ is thought to arise from differential interactions between the pyrazole core and the C(4)-propyl group with specific residues within the receptor's ligand-binding domain. nih.gov

Further research into pyrazole-based heterocycles has led to the synthesis of compounds with significant anti-estrogenic effects and cytotoxic properties against estrogen-dependent tumors. nih.gov For instance, certain 4-cyano-1,5-diphenylpyrazoles attached to various heterocyclic rings at the 3-position have demonstrated potent in vitro cytotoxicity and in vivo anti-estrogenic activity. nih.gov

P2Y14R Antagonists:

While direct evidence of this compound being used in the development of P2Y14 receptor (P2Y14R) antagonists is not extensively documented in the reviewed literature, the pyrazole scaffold is a key structural motif in various P2Y receptor antagonists. The development of antagonists for the P2Y14R, a G-protein coupled receptor activated by UDP-sugars, is an active area of research for potential therapeutic applications in inflammatory diseases. nih.govacs.org

Researchers have explored alternative scaffolds to the traditional naphthalene (B1677914) core of known P2Y14R antagonists. nih.govacs.org Structure-based drug design has led to the investigation of bioisosteric replacements, including triazole derivatives, to improve physicochemical properties while maintaining high affinity for the receptor. acs.org This approach of scaffold hopping and bioisosteric replacement is a common strategy in medicinal chemistry where a core structure, like the pyrazole in this compound, could potentially be explored as a central scaffold for building novel P2Y14R antagonists.

Pharmacokinetic and Pharmacodynamic Considerations in Drug Design

The successful development of a drug candidate relies not only on its biological activity but also on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. The pyrazole scaffold, as present in this compound, offers certain advantages in this regard.

Pharmacokinetic Properties (ADME):

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its efficacy and safety. The pyrazole ring is generally considered a metabolically stable heterocycle, which can be advantageous in drug design. researchgate.net

A study on a related compound, methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate, which was investigated as an HIV-1 replication inhibitor, provides some insight into the potential ADME properties of this class of molecules. rsc.orgresearchgate.net The evaluation of this compound revealed an advantageous pharmacokinetic profile, suggesting that the pyrazole carboxylate scaffold can be a good starting point for developing orally bioavailable drugs. rsc.org In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for some pyrazole-carboxamide derivatives have also been conducted, indicating that compounds from this class can possess drug-like characteristics. nih.gov

Below is an interactive table summarizing key pharmacokinetic parameters often considered in drug design, with hypothetical data for a pyrazole derivative to illustrate these concepts.

Pharmacokinetic ParameterDescriptionHypothetical Value for a Pyrazole Derivative
Absorption
Bioavailability (F%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.> 50%
Caco-2 PermeabilityAn in vitro model for predicting intestinal drug absorption.High
Distribution
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Moderate to High
Plasma Protein BindingThe degree to which a drug attaches to proteins within the blood.< 90%
Metabolism
Metabolic StabilityThe susceptibility of a compound to biotransformation, often assessed using liver microsomes.High
Major Metabolizing EnzymesThe primary enzymes responsible for the breakdown of the drug (e.g., Cytochrome P450 isoforms).CYP3A4, CYP2C9
Excretion
Half-life (t½)The time required for the concentration of the drug in the body to be reduced by half.8 - 12 hours
Clearance (CL)The rate at which a drug is removed from the body.Low to Moderate

Pharmacodynamic Properties:

The pyrazole nucleus is a versatile pharmacophore found in a wide array of approved drugs with diverse therapeutic actions. ingentaconnect.comnih.govbenthamdirect.comresearchgate.net This suggests that the this compound scaffold can be modified to interact with various biological targets, leading to a range of pharmacodynamic effects. The specific pharmacodynamic properties of a drug molecule derived from this scaffold would depend on the nature and arrangement of the substituents on the pyrazole ring. These substituents dictate the molecule's ability to bind to its target receptor or enzyme with high affinity and specificity, thereby eliciting a therapeutic response. The diverse pharmacological activities reported for substituted pyrazole derivatives include anti-inflammatory, antimicrobial, and anticancer effects, highlighting the broad therapeutic potential of this chemical class. ingentaconnect.comnih.govresearchgate.net

Applications in Agrochemical Research and Development

Fungicides (e.g., Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs))

Methyl 1-methyl-1H-pyrazole-4-carboxylate, and more prominently its 3-(difluoromethyl) derivative, is a critical building block for a significant class of modern fungicides known as pyrazole-4-carboxamides. Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal metabolic process by inhibiting complex II of the mitochondrial respiratory chain, which leads to the cessation of fungal growth and eventual death.

The synthesis of these potent fungicides often involves the hydrolysis of the methyl ester group of a pyrazole-4-carboxylate derivative to form the corresponding carboxylic acid. This acid is then converted to an acid chloride, which subsequently reacts with a specific amine to form the final active amide ingredient.

Several commercially successful SDHI fungicides are derived from this pyrazole (B372694) scaffold, demonstrating the importance of this chemical class in controlling a wide range of plant pathogenic fungi. These fungicides are valued for their high efficacy and broad-spectrum activity against major crop diseases.

Table 1: Prominent SDHI Fungicides Derived from the 1-Methyl-1H-pyrazole-4-carboxamide Scaffold This table is interactive. Click on the headers to sort.

Fungicide NameDeveloperKey Structural FeatureYear of Introduction (approx.)
BixafenBayerFeatures a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core2011
Fluxapyroxad (B1673505)BASFContains the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety2012
SedaxaneSyngentaUtilizes the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure2011
IsopyrazamSyngentaBased on the pyrazole-4-carboxamide framework2010
BenzovindiflupyrSyngentaIncorporates the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide group2012

Research continues to explore novel derivatives of pyrazole-4-carboxamides to overcome resistance and broaden the spectrum of activity. For instance, studies have shown that introducing different substituents on the pyrazole ring or the amide nitrogen can lead to compounds with excellent antifungal activity against various phytopathogenic fungi, including Pythium aphanidermatum and Rhizoctonia solani.

Herbicides

The pyrazole ring system is a well-established scaffold in herbicide chemistry. While the direct application of this compound in commercial herbicides is less documented than in fungicides, its structural motif is central to the design of new herbicidal compounds. Research has focused on pyrazole derivatives that act as inhibitors of key plant enzymes.

One major area of investigation is the development of pyrazole-based inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a crucial enzyme in the biosynthesis of plastoquinones and tocopherols, which are essential for plant survival. Inhibition of this enzyme leads to bleaching symptoms and eventual death of the weed. Several commercial herbicides, such as topramezone (B166797) and pyrasulfotole, belong to this class and feature a pyrazole core.

Recent studies have explored novel 3-oxopropionamide-1-methylpyrazole carboxylate analogues as potential inhibitors of another plant enzyme, transketolase (TKL). These compounds, which are structurally related to this compound, have demonstrated promising pre- and post-emergence herbicidal activity against weeds like Amaranthus retroflexus and Digitaria sanguinalis.

Table 2: Research on Herbicidal Pyrazole Derivatives This table is interactive. Click on the headers to sort.

Derivative ClassTarget EnzymeWeed Spectrum ExampleReference Concept
4-Benzoyl-pyrazole-5-olsHPPDBroadleaf and grass weedsCommercial HPPD inhibitors
3-Oxopropionamide-1-methylpyrazole carboxylatesTransketolase (TKL)Amaranthus retroflexus, Digitaria sanguinalisNovel TKL inhibitors
Quinclorac derivatives containing 3-methyl-1H-pyrazol-5-ylNot specifiedBarnyard grass (Echinochloa crusgalli)Optimization of existing herbicides

Insecticides

The pyrazole carboxamide structure, derivable from methyl 1-methyl-1

Applications of Methyl 1 Methyl 1h Pyrazole 4 Carboxylate in Materials Science

The heterocyclic compound methyl 1-methyl-1H-pyrazole-4-carboxylate serves as a versatile component in the advancement of materials science. Its unique structure, featuring a stable aromatic pyrazole (B372694) ring and a reactive carboxylate group, makes it a valuable precursor and building block in the synthesis of specialized polymers, sophisticated framework materials, and functional molecules. The arrangement of nitrogen atoms in the pyrazole ring provides specific coordination sites, while the methyl and carboxylate groups can be modified to tune the final properties of the material.

Patent Landscape and Commercialization

Review of Patent Literature Related to Synthesis and Applications

The patent landscape for methyl 1-methyl-1H-pyrazole-4-carboxylate and its derivatives is robust, reflecting their significance as key intermediates in the production of high-value agrochemicals and pharmaceuticals. A substantial portion of the intellectual property is centered on efficient and scalable synthetic routes to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial building block for a new class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHI). thieme.de

Patents disclose several strategic approaches to the synthesis of the pyrazole-4-carboxylate core. One common method starts from 4,4-difluoroacetoacetate, which undergoes sequential reactions with triethyl orthoformate and methyl hydrazine (B178648) to yield the pyrazole-4-carboxylic acid ester. This ester is then hydrolyzed to the final carboxylic acid. googleapis.com Another patented process involves the reaction of N,N-dimethyl tetrafluoride with ethoxy acrylate (B77674) and methyl hydrazine. googleapis.com Innovations in these processes aim to improve yield, reduce costs, and enhance safety. For instance, patent WO2014120397A1 describes a novel and economically advantageous process that includes the acidification of the sodium enolate of alkyl difluoroacetoacetate using carbonic acid generated in situ and a ring-closure reaction promoted in a two-phase system with a weak base like sodium carbonate. google.com

Chinese patent CN111362874B details a preparation method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid that involves a low-temperature condensation reaction with a methylhydrazine aqueous solution, followed by cyclization and acidification. google.com The emphasis in this patent is on achieving high purity (99.7%) and good yield (78.3%) through optimized reaction conditions and recrystallization techniques. google.com The commercial importance of these synthetic routes is highlighted by legal actions to protect intellectual property. Bayer AG, for example, has asserted its patent rights for the process of creating ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate using 2,2-difluoroacetyl halide and ethyl 3-(N,N-dimethylamino)acrylate as raw materials. agropages.com

The primary application detailed in the patent literature for these pyrazole-4-carboxylic acid derivatives is as a key intermediate for fungicides. googleapis.com Specifically, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is essential for synthesizing novel amide fungicides such as Bixafen, Isopyrazam, and Sedaxane. google.com These compounds are highly effective at inhibiting succinate dehydrogenase, a critical enzyme in the respiratory chain of many pathogenic fungi. The global demand for this intermediate is growing rapidly, driven by the agricultural industry's need for new and effective crop protection agents. thieme.de

Patent NumberTitle/SubjectKey Innovations & Applications
WO92/12970 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its use as a fungicideDiscloses the compound and its primary application as a fungicide. googleapis.com
WO2014120397A1 Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid esterDescribes an economically advantageous process using in situ generated carbonic acid and a two-phase system for ring closure. google.com
CN111362874B Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidFocuses on a high-yield (78.3%) and high-purity (99.7%) synthesis via low-temperature condensation and cyclization. google.com
US9650345B2 Process for the preparation of N-alkylated fluorine-containing pyrazolecarboxylic acid derivativesDetails a process for preparing N-alkylated pyrazole (B372694) derivatives. googleapis.com
Bayer AG Process Patent Process of ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylateUtilizes 2,2-difluoroacetyl halide and ethyl 3-(N,N-dimethylamino)acrylate as starting materials. agropages.com

Marketed Compounds and Developmental Candidates Based on the Pyrazole-4-carboxylate Scaffold

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, leading to a significant number of marketed drugs and developmental candidates across various therapeutic areas. mdpi.com While this compound itself is primarily an intermediate, the broader pyrazole-containing scaffold is present in numerous successful pharmaceuticals. As of April 2022, over 40 drugs containing a pyrazole moiety had been approved by the FDA. nih.gov

In the realm of oncology, several protein kinase inhibitors feature a pyrazole ring. mdpi.comCrizotinib is an inhibitor of ALK and ROS1 kinases used to treat non-small cell lung cancer. Encorafenib targets BRAF kinase in melanoma, while Ruxolitinib is a JAK1/2 inhibitor approved for myelofibrosis and polycythemia vera. mdpi.com These drugs underscore the versatility of the pyrazole core in designing potent and selective enzyme inhibitors.

Beyond cancer, the pyrazole scaffold is integral to anti-inflammatory drugs. The most prominent example is Celecoxib , a selective COX-2 inhibitor widely used for treating arthritis pain and inflammation. nih.gov Other pyrazole-based anti-inflammatory agents that have reached the market include Phenylbutazone and Difenamizole. nih.govresearchgate.net The pyrazole-4-carboxamide structure, in particular, has been a focus of research for developing new anti-inflammatory and analgesic agents. mdpi.com

The scaffold also appears in drugs for cardiovascular and endocrine diseases. Berotralstat is a plasma kallikrein inhibitor for preventing hereditary angioedema attacks. nih.gov In diabetes treatment, DPP-4 inhibitors like Anagliptin and Teneligliptin incorporate a pyrazole-based structure to regulate glucose levels. nih.gov

Developmental candidates continue to leverage the pyrazole-4-carboxylate and related scaffolds. Research is ongoing into novel pyrazole-4-carboxamide analogues as dual inhibitors of Aurora kinases A and B for cancer therapy. nih.gov One such compound, 6k , has shown high cytotoxicity against HeLa and HepG2 cancer cell lines. nih.gov The adaptability of the pyrazole ring allows for fine-tuning of steric and electronic properties, making it a continued focus for lead optimization in drug discovery programs targeting a wide array of diseases. mdpi.com

Compound NameTherapeutic AreaMechanism of Action
Bixafen AgrochemicalSuccinate Dehydrogenase Inhibitor (SDHI) Fungicide google.com
Isopyrazam AgrochemicalSuccinate Dehydrogenase Inhibitor (SDHI) Fungicide google.com
Celecoxib Anti-inflammatorySelective COX-2 Inhibitor nih.gov
Crizotinib OncologyALK/ROS1 Kinase Inhibitor mdpi.comresearchgate.net
Ruxolitinib Oncology, DermatologyJAK1/JAK2 Inhibitor mdpi.com
Encorafenib OncologyBRAF Kinase Inhibitor mdpi.com
Berotralstat CardiovascularPlasma Kallikrein Inhibitor nih.gov
Anagliptin EndocrinologyDPP-4 Inhibitor nih.gov
Teneligliptin EndocrinologyDPP-4 Inhibitor nih.gov
Barasertib Oncology (Clinical Trials)Aurora Kinase B Inhibitor mdpi.com

Economic and Environmental Considerations in Industrial Production

The industrial production of pyrazole derivatives, including key intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is driven by significant economic demand, particularly from the agrochemical sector. thieme.de The global market for fungicides is substantial, with annual production volumes exceeding 30,000 metric tons for some products. google.com As DFPA is a building block for at least six recently marketed and four developmental fungicides, its efficient and cost-effective synthesis is a major economic focus for chemical manufacturers. thieme.de The development of novel, patented routes that are practical for large-scale production and utilize in-house raw materials can provide a significant competitive advantage. thieme.de

In response to these challenges, there is a strong and growing trend toward developing "green" and sustainable synthetic strategies for pyrazole derivatives. researchgate.netresearchgate.net This shift is motivated by both regulatory pressure and economic incentives, as greener processes can be more efficient and cost-effective in the long run. ontosight.ai Key areas of research in green pyrazole synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent medium minimizes the use of volatile organic compounds. One-pot, multi-component reactions under solvent-free conditions have proven to be efficient methods. researchgate.nettandfonline.com

Use of Green Solvents: When a solvent is necessary, the focus is on using environmentally benign options such as water or ethanol (B145695). researchgate.netresearchgate.net

Alternative Energy Sources: Techniques like microwave irradiation and ultrasonication are being employed to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.netmdpi.com

Recyclable Catalysts: The development and use of heterogeneous or recyclable catalysts reduce waste and improve the atom economy of the reactions. researchgate.netmdpi.com

These green chemistry approaches aim to create synthetic pathways that are not only high-yielding and atom-economical but also operationally simple and environmentally benign. researchgate.net By minimizing waste and avoiding hazardous substances, these modern methods align with the principles of sustainable development, offering a path to more economically viable and environmentally responsible industrial production of pyrazole-4-carboxylate derivatives. ontosight.aimdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1-methyl-1H-pyrazole-4-carboxylate?

  • Methodology :

  • Route 1 : Esterification of 1-methylpyrazole-4-carboxylic acid using trimethylsilyl diazomethane (TMSCHN₂) in methanol under reflux. This method avoids harsh acidic conditions, improving yield for acid-sensitive derivatives .
  • Route 2 : Nucleophilic substitution of 1-methyl-4-iodopyrazole with methyl carboxylate precursors in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in DMF at 80–100°C .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to optimize reaction time and minimize side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and ester functionality (e.g., methyl ester peak at ~3.8–4.0 ppm for ¹H) .
  • IR : Detect carbonyl stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry using SHELX programs for structure refinement. Hydrogen bonding patterns (e.g., N–H···O interactions) can be analyzed via graph set notation .

Q. How can reaction conditions be tailored to synthesize derivatives via ester hydrolysis?

  • Methodology :

  • Basic Hydrolysis : Use NaOH (2M) in methanol/water (1:1) at 60°C for 2–4 hours to yield 1-methylpyrazole-4-carboxylic acid. Neutralize with HCl to isolate the product .
  • Acidic Hydrolysis : Avoid due to potential decomposition of the pyrazole ring.

Advanced Research Questions

Q. How do computational methods predict regioselectivity in electrophilic substitutions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-5 position often shows higher reactivity due to electron-withdrawing effects from the ester group .
  • Transition State Modeling : Use software like Gaussian or ORCA to simulate reaction pathways and activation energies for substitutions at C-3 vs. C-5 .

Q. What strategies resolve contradictions in reported hydrogen-bonding motifs across polymorphic forms?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) using Etter’s formalism to compare packing motifs .
  • Variable-Temperature XRD : Capture thermal expansion effects on hydrogen-bond stability. Discrepancies may arise from solvent inclusion or kinetic vs. thermodynamic crystallization pathways .

Q. How can decarboxylative N-alkylation reactions be optimized for synthesizing pyrazole-azole hybrids?

  • Methodology :

  • Catalytic System : Use Ru(dtbbpy)₃₂ (2.5 mol%) in a DCE/HFIP (2:1) solvent mixture at 50°C under blue light irradiation. This enables radical-mediated decarboxylative coupling with azoles (e.g., triazoles) .
  • Key Parameters : Maintain anhydrous conditions and degas solvents to prevent radical quenching.

Q. What role do steric and electronic effects play in the biological activity of pyrazole-4-carboxylate derivatives?

  • Methodology :

  • SAR Studies : Compare analogues with varying substituents (e.g., 3-methylbenzyl vs. 4-fluorobenzyl). The 3-methyl group enhances hydrophobic interactions with enzyme pockets, while electron-withdrawing groups (e.g., –CN) modulate binding affinity .
  • Docking Simulations : Use AutoDock Vina to model interactions with targets like COX-2 or kinase domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.